molecular formula C21H32N2O2 B5432141 2,2-diethyl-4-[4-(3-piperidinylmethyl)benzoyl]morpholine

2,2-diethyl-4-[4-(3-piperidinylmethyl)benzoyl]morpholine

Cat. No. B5432141
M. Wt: 344.5 g/mol
InChI Key: ROLUIQHKTWYCJH-UHFFFAOYSA-N
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Description

The compound is a derivative of morpholine, which is a common heterocyclic amine . Morpholine derivatives are often used in the pharmaceutical industry . The compound also contains a piperidinylmethyl group, which is a common structural motif in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom . It would also contain a piperidinylmethyl group, which is a six-membered ring containing one nitrogen atom, attached to a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the compound. Morpholine and piperidine rings can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, morpholine and piperidine derivatives are often solids or liquids at room temperature .

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the target it interacts with. Many drugs containing morpholine or piperidine rings act by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure. In general, care should be taken when handling any chemical compound. Specific safety data would likely be available from the manufacturer or supplier .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a potential therapeutic agent .

properties

IUPAC Name

(2,2-diethylmorpholin-4-yl)-[4-(piperidin-3-ylmethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-3-21(4-2)16-23(12-13-25-21)20(24)19-9-7-17(8-10-19)14-18-6-5-11-22-15-18/h7-10,18,22H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLUIQHKTWYCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)C2=CC=C(C=C2)CC3CCCNC3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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